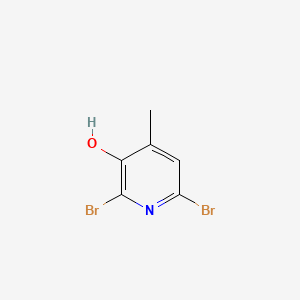
2,6-Dibromo-4-methyl-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-methyl-3-pyridinol is a brominated derivative of pyridinol, a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a pyridine ring substituted with bromine atoms at the 2 and 6 positions and a methyl group at the 4 position, along with a hydroxyl group at the 3 position. Its unique structure imparts distinct chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methyl-3-pyridinol typically involves the bromination of 4-methyl-3-pyridinol. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, reaction temperature, and bromine concentration are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-methyl-3-pyridinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, to replace bromine atoms with other functional groups.
Major Products Formed:
Oxidation Products: Formation of 2,6-dibromo-4-methyl-3-pyridone.
Reduction Products: Formation of 2,6-dibromo-4-methyl-3-pyridine.
Substitution Products: Formation of various substituted pyridinols depending on the nucleophile used.
科学的研究の応用
2,6-Dibromo-4-methyl-3-pyridinol finds applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
2,6-Dibromo-4-methyl-3-pyridinol is structurally similar to other brominated pyridinols, such as 2,6-dibromo-3-pyridinol and 3-bromo-2,6-dimethyl-pyridin-4-ol. its unique substitution pattern and the presence of the methyl group at the 4 position confer distinct chemical and biological properties. These differences influence its reactivity, solubility, and biological activity, making it a valuable compound in its own right.
類似化合物との比較
2,6-Dibromo-3-pyridinol
3-Bromo-2,6-dimethyl-pyridin-4-ol
3,5-Dibromo-2,6-dimethyl-4(1H)-pyridinone
3,5-Dibromo-4-chloro-2,6-dimethyl-pyridine
特性
分子式 |
C6H5Br2NO |
|---|---|
分子量 |
266.92 g/mol |
IUPAC名 |
2,6-dibromo-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5Br2NO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
InChIキー |
HSKDGJIMHCDDKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















